molecular formula C15H12O3 B6396848 2-(3-Formylphenyl)-6-methylbenzoic acid CAS No. 1261929-12-7

2-(3-Formylphenyl)-6-methylbenzoic acid

Cat. No.: B6396848
CAS No.: 1261929-12-7
M. Wt: 240.25 g/mol
InChI Key: UQBJSPPSEBBTKS-UHFFFAOYSA-N
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Description

2-(3-Formylphenyl)-6-methylbenzoic acid is a benzoic acid derivative featuring a 6-methyl group on the benzene ring and a 3-formylphenyl substituent at the 2-position. The formyl (-CHO) group introduces electron-withdrawing effects, enhancing the acidity of the carboxylic acid moiety compared to alkyl or alkoxy-substituted analogs. This compound is likely synthesized via transition-metal-catalyzed C–H arylation, a method demonstrated for related structures (e.g., 2-(4-methoxyphenyl)-6-methylbenzoic acid, 98% yield under ruthenium catalysis) . Its reactivity, particularly at the formyl group, makes it a valuable intermediate for pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name

2-(3-formylphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10-4-2-7-13(14(10)15(17)18)12-6-3-5-11(8-12)9-16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBJSPPSEBBTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC(=C2)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688864
Record name 3'-Formyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261929-12-7
Record name 3'-Formyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Formylphenyl)-6-methylbenzoic acid typically involves the formylation of 6-methylbenzoic acid derivatives. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar formylation reactions but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Formylphenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3), halogenation with bromine (Br2) or chlorine (Cl2).

Major Products Formed:

    Oxidation: 2-(3-Carboxyphenyl)-6-methylbenzoic acid.

    Reduction: 2-(3-Hydroxymethylphenyl)-6-methylbenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Formylphenyl)-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of heterocyclic compounds and other functionalized aromatic systems.

    Biology: Potential applications in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug discovery and development. Its structural features make it a candidate for the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials. Its formyl and methyl groups provide sites for further functionalization, enabling the creation of diverse chemical products.

Mechanism of Action

The mechanism of action of 2-(3-Formylphenyl)-6-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The methyl group may affect the compound’s hydrophobicity and overall molecular conformation, impacting its biological activity.

Comparison with Similar Compounds

Substituent Effects and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituents Key Properties/Data Source
2-(4-Methoxyphenyl)-6-methylbenzoic acid 4-OCH₃ on phenyl ring Yield: 98%; synthesized via Ru-catalyzed C–H arylation; white solid
2-(3-Methoxyphenyl)-6-methylbenzoic acid 3-OCH₃ on phenyl ring NMR data ((CD₃)₃CO solvent); positional isomerism impacts electronic properties
2-(3-Chloro-4-methylphenyl)-6-methylbenzoic acid 3-Cl, 4-CH₃ on phenyl ring 95% purity; Cl introduces electron-withdrawing effects, alters solubility
2-(3-Fluoro-6-methylbenzoyl)benzoic acid 3-F, 6-CH₃ on benzoyl group CAS: 342-45-0; fluorinated analog with enhanced stability
2-(Furan-2-yl)-6-methylbenzoic acid Furan-2-yl substituent Heterocyclic moiety; potential for H-bonding; discontinued commercial availability
Isoevernic acid Hydroxy, methoxy, methyl groups New compound from Usnea longissima; bioactive with H-bonding capacity

Key Observations:

  • Acidity: The formyl group in the target compound increases acidity compared to methoxy (electron-donating) or methyl (neutral) substituents. Chloro and fluoro analogs (electron-withdrawing) exhibit similar acidity enhancement .
  • Reactivity: The formyl group offers a reactive site for condensation or nucleophilic addition, unlike methoxy or methyl analogs. This makes the compound a versatile precursor for further derivatization .
  • Synthesis Efficiency: Ru-catalyzed C–H arylation (98% yield for 3aa ) suggests scalable synthesis, though formyl group sensitivity may require optimized conditions.

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